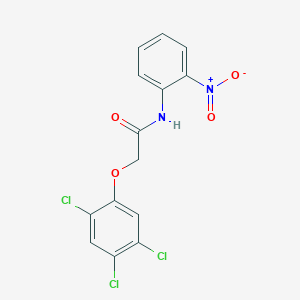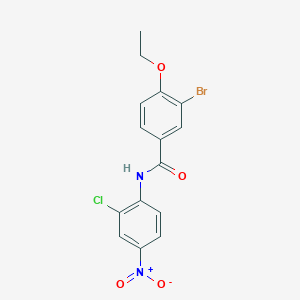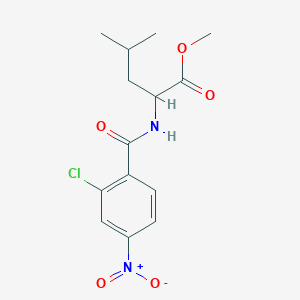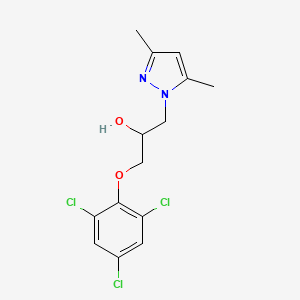
N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide
Vue d'ensemble
Description
N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide, commonly known as Nitrophenyl Acetate (NPA), is a chemical compound with the molecular formula C14H8Cl3NO4. It is an important compound in the field of biochemistry and is widely used in scientific research applications. NPA is synthesized through a complex chemical process and has several advantages and limitations when used in laboratory experiments.
Applications De Recherche Scientifique
N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide is widely used in scientific research applications. It is used as a substrate for the enzyme acetylcholinesterase (AChE) and is used to measure the activity of this enzyme. AChE is an important enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide is also used to study the mechanism of action of AChE inhibitors, which are used in the treatment of Alzheimer’s disease.
Mécanisme D'action
N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide acts as a substrate for AChE and is hydrolyzed by the enzyme to form 2-nitrophenol and 2,4,5-trichlorophenoxyacetic acid. The hydrolysis reaction is catalyzed by the active site of AChE, which contains a serine residue that acts as a nucleophile. The reaction is reversible, and the rate of hydrolysis is dependent on the concentration of N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide and the activity of AChE.
Biochemical and Physiological Effects
N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide has several biochemical and physiological effects. It is a potent inhibitor of AChE and can lead to the accumulation of acetylcholine in the synaptic cleft. This can lead to overstimulation of acetylcholine receptors and can cause symptoms such as muscle weakness, respiratory failure, and convulsions. N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide can also cause oxidative stress and can lead to the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide has several advantages and limitations when used in laboratory experiments. It is a potent inhibitor of AChE and can be used to measure the activity of this enzyme. N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide is also relatively stable and can be stored for long periods of time. However, N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide has several limitations. It is toxic and can be hazardous to handle. It also has limited solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the use of N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide in scientific research. One potential application is in the development of new AChE inhibitors for the treatment of Alzheimer’s disease. N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide can be used as a screening tool to identify potential inhibitors of AChE. Another potential application is in the study of the role of AChE in other diseases, such as Parkinson’s disease and multiple sclerosis. N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide can also be used to study the mechanism of action of other enzymes that hydrolyze ester bonds. Overall, N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide is a valuable tool in scientific research and has several potential applications in the future.
Conclusion
In conclusion, N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide, commonly known as Nitrophenyl Acetate, is an important compound in the field of biochemistry. It is synthesized through a complex chemical process and is widely used in scientific research applications. N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide is a potent inhibitor of AChE and can be used to measure the activity of this enzyme. It has several advantages and limitations when used in laboratory experiments and has several potential applications in the future.
Propriétés
IUPAC Name |
N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2O4/c15-8-5-10(17)13(6-9(8)16)23-7-14(20)18-11-3-1-2-4-12(11)19(21)22/h1-6H,7H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWCMADITXEQFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B3977854.png)


![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B3977874.png)
![1-phenyl-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-1H-1,2,3-triazole-5-carboxamide](/img/structure/B3977880.png)
![N-(4-methoxy-2-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3977886.png)

![1-benzyl-4-(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)piperazine](/img/structure/B3977889.png)
![3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3977891.png)

![2-bromo-N-({[2-methyl-4-nitro-5-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3977911.png)

![2-(4-nitrophenyl)-2-oxoethyl 4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3977926.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 4-tert-butylbenzoate](/img/structure/B3977930.png)